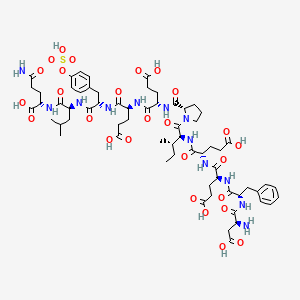

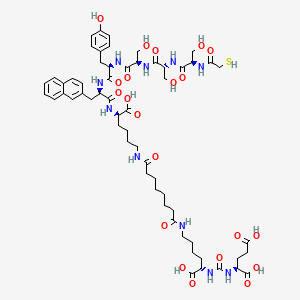

Hirudin (55-65) (sulfated)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

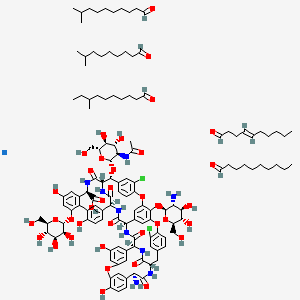

Hirudin (55-65) (sulfated) is a fragment of the naturally occurring polypeptide hirudin, which is found in the saliva of the medicinal leech, Hirudo medicinalis. This compound is known for its potent anticoagulant properties, primarily due to its ability to inhibit thrombin, a key enzyme in the blood coagulation process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hirudin (55-65) (sulfated) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is typically achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of hirudin and its fragments, including Hirudin (55-65) (sulfated), often involves recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified through chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Hirudin (55-65) (sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in sulfation and desulfation reactions, which involve the addition or removal of sulfate groups, respectively .

Common Reagents and Conditions

Sulfation: Sulfur trioxide-pyridine complex in DMF.

Desulfation: Acidic or basic hydrolysis conditions.

Peptide Bond Formation: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions include various sulfated and desulfated peptide fragments, depending on the specific reaction conditions used .

Applications De Recherche Scientifique

Hirudin (55-65) (sulfated) has a wide range of scientific research applications:

Mécanisme D'action

Hirudin (55-65) (sulfated) exerts its anticoagulant effects by binding to the active site of thrombin, thereby preventing the enzyme from converting fibrinogen to fibrin, a crucial step in blood clot formation. This binding is facilitated by the sulfated tyrosine residue, which interacts with the anion-binding exosite of thrombin .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hirudin (54-65), sulfated: Another fragment of hirudin with similar anticoagulant properties.

Hirudin (54-65), acetylated, sulfated: A modified version of the peptide with an acetyl group added to the N-terminus.

Uniqueness

Hirudin (55-65) (sulfated) is unique due to its specific sequence and sulfation pattern, which confer high specificity and potency in thrombin inhibition. This makes it a valuable tool in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C64H90N12O27S |

|---|---|

Poids moléculaire |

1491.5 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,53-/m0/s1 |

Clé InChI |

DRTFLFZDIZEZKV-JXKVUTFHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)